Atropinium

Catalog No.
S654342
CAS No.
M.F
C17H24NO3+
M. Wt
290.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atropinium

Product Name

Atropinium

IUPAC Name

[(1R,5S)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

Molecular Formula

C17H24NO3+

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/p+1/t13-,14+,15?,16?

InChI Key

RKUNBYITZUJHSG-PJPHBNEVSA-O

SMILES

C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Canonical SMILES

C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Isomeric SMILES

C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Description

Atropinium is an ammonium ion that is the conjugate acid of atropine arising from protonation of the tertiary amino group; major species at pH 7.3. It has a role as a plant metabolite. It is a conjugate acid of a tropan-3alpha-yl 3-hydroxy-2-phenylpropanoate.

Atropinium, commonly referred to as atropine, is a tropane alkaloid derived from the plant Atropa belladonna and other members of the Solanaceae family. It is classified as an anticholinergic agent, specifically a muscarinic antagonist, which means it blocks the action of acetylcholine at muscarinic receptors in the body. The chemical formula for atropine is C17H23NO3C_{17}H_{23}NO_{3}, and it has a molecular weight of approximately 289.38 g/mol. Atropine appears as white, needle-like crystals or a white crystalline powder and is highly soluble in water .

Atropine has a variety of medical applications, including the treatment of bradycardia (slow heart rate), reducing salivation and bronchial secretions prior to surgery, and serving as an antidote for organophosphate poisoning. It works by inhibiting the parasympathetic nervous system, leading to effects such as increased heart rate, pupil dilation, and reduced secretions from glands .

. The primary synthetic route involves the reaction of tropine with tropic acid in the presence of hydrochloric acid. This process results in the formation of atropine through esterification, where tropic acid forms an ester with tropine .

In biological systems, atropine undergoes hydrolysis, primarily yielding tropine and tropic acid. This metabolic pathway is crucial for its elimination from the body and affects its pharmacokinetics .

Atropine exhibits significant biological activity primarily through its action as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5). This blockade leads to various physiological effects:

  • Cardiovascular Effects: Atropine increases heart rate by inhibiting vagal tone on the sinoatrial node.
  • Ocular Effects: It causes mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), which are useful in ophthalmic examinations.
  • Gastrointestinal Effects: Atropine reduces gastrointestinal motility and secretions, making it effective in treating certain gastrointestinal disorders.
  • Respiratory Effects: It decreases bronchial secretions and dilates bronchioles, which can aid in respiratory distress situations .

The synthesis of atropine can be approached through both natural extraction and synthetic methods:

  • Natural Extraction: Atropine is extracted from plants such as Atropa belladonna, henbane (Hyoscyamus niger), and jimsonweed (Datura stramonium).
  • Synthetic Method: The primary synthetic method involves:
    • Reacting tropine with tropic acid under acidic conditions.
    • Employing biosynthetic pathways starting from L-phenylalanine through several enzymatic transformations leading to hyoscyamine, which can then be racemized to form atropine .

Atropine has diverse applications in medicine:

  • Antidote for Poisoning: It is used to treat poisoning from organophosphate nerve agents and certain insecticides.
  • Cardiac Use: Atropine is administered to manage bradycardia during surgical procedures or emergencies.
  • Ophthalmology: Used in eye drops for pupil dilation during examinations.
  • Preoperative Medication: Reduces salivation and respiratory secretions before surgery .

Atropine interacts with various drugs and substances, which can enhance or inhibit its effects:

  • Anticholinesterase Agents: These drugs can counteract atropine's effects by increasing acetylcholine levels at synapses.
  • Other Antimuscarinics: Co-administration with other anticholinergic drugs may lead to additive effects, increasing the risk of side effects such as dry mouth and urinary retention.
  • CNS Depressants: Concurrent use with central nervous system depressants may enhance sedative effects .

Atropinium shares structural similarities with several other compounds that also act as anticholinergics. Here are some notable comparisons:

CompoundStructure SimilarityPrimary UseUnique Feature
ScopolamineSimilar tropane coreMotion sickness treatmentMore potent CNS effects
HomatropineSimilar structureOphthalmic useShorter duration of action
DicyclomineRelated structureGastrointestinal disordersDirect relaxant effect on GI tract
OxybutyninRelated structureOveractive bladder treatmentSelective action on bladder tissue

Atropinium's unique characteristics lie in its broad spectrum of actions across different systems (cardiac, ocular, gastrointestinal), making it a versatile therapeutic agent despite its nonselectivity compared to newer alternatives .

XLogP3

1.8

Dates

Modify: 2024-02-18

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